molecular formula C13H16N2O2 B064886 tert-Butyl 3-methyl-1H-indazole-1-carboxylate CAS No. 174180-72-4

tert-Butyl 3-methyl-1H-indazole-1-carboxylate

Cat. No.: B064886
CAS No.: 174180-72-4
M. Wt: 232.28 g/mol
InChI Key: MMUIKYZTKGHOEH-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate typically involves the reaction of 3-methyl-1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

tert-Butyl 3-methyl-1H-indazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 3-methyl-1H-indazole-1-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-10-7-5-6-8-11(10)15(14-9)12(16)17-13(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUIKYZTKGHOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 30.3 g (0.23 mol) of 3-methylindazole, prepared as in Part A, in 300 mL of CH3CN is added 35.0 mL (0.25 mol, 1.1 equiv) of Et3N and 5.77 g (47.2 mmol, 0.2 equiv) of DMAP, and the mixture is cooled to 0° C. 60.5 g (0.28 mol, 1.2 equiv) of (BOC)2O in 200 mL CH3CN is added dropwise with stirring at 0° C. and the resultant reaction mixture stirred 3 h at RT. The solvent is removed in vacuo and the crude material partitioned between Et2O (300 mL) and H2O (100 mL). The pH is adjusted to 2.0 with 1N HCl, the organic phase separated, dried (MgSO4), filtered and concentrated in vacuo to an orange oil which is purified by filtration through a pad of silica gel using Hexane/EtOAc 4/1 as eluent. The filtrate is concentrated in vacuo to give 53.4 g of 1-tert-butoxycarbonyl-3-methylindazole as a white solid: 1H NMR (CDCl3, 300 MHz) δ8.15 (d, 1H, J=7.8), 7.67 (d, 1H, J=7.8), 7.56 (dd, 1H, J=7.3, 7.3), 7.35 (dd, 1H, J=7.3, 7.3), 2.62 (s, 3H), 1.77 (s, 9H); TLC Rf =0.66 (EtOAc/Hexane 1/2).
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.77 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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